methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate
CAS No.: 946237-61-2
Cat. No.: VC6587238
Molecular Formula: C19H16F2N2O5S2
Molecular Weight: 454.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946237-61-2 |
|---|---|
| Molecular Formula | C19H16F2N2O5S2 |
| Molecular Weight | 454.46 |
| IUPAC Name | methyl 3-[[2-(3,4-difluoroanilino)-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C19H16F2N2O5S2/c1-23(10-16(24)22-11-7-8-13(20)14(21)9-11)30(26,27)18-12-5-3-4-6-15(12)29-17(18)19(25)28-2/h3-9H,10H2,1-2H3,(H,22,24) |
| Standard InChI Key | IADMSARWKMCGMT-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Introduction
Key Features:
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Molecular formula:
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Molecular weight: Approximately 468.50 g/mol.
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Chemical behavior: The presence of electron-withdrawing fluorine atoms and the sulfamoyl group suggests enhanced stability and potential bioactivity.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the benzothiophene core:
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Benzothiophenes are typically synthesized via cyclization reactions involving sulfur-containing precursors.
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Halogenation or functionalization at specific positions can be achieved using electrophilic substitution reactions.
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Introduction of the carbamoyl and sulfamoyl groups:
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The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
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Sulfamoylation typically involves reaction with sulfonamide derivatives under controlled conditions.
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Esterification:
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The methyl ester group can be introduced via Fischer esterification or by using methylating agents such as dimethyl sulfate.
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Challenges:
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The synthesis requires precise control over reaction conditions to avoid side reactions, especially due to the reactivity of the difluorophenyl moiety.
Medicinal Chemistry
Benzothiophene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific structural features of this compound suggest:
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Anti-inflammatory potential: Sulfamoyl groups are often associated with inhibition of enzymes like carbonic anhydrase.
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Anticancer activity: The difluorophenyl group may enhance binding affinity to target proteins in cancer cells.
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Drug-likeness: The presence of polar groups (e.g., carbamoyl and sulfamoyl) improves solubility, while the fluorine atoms increase metabolic stability.
Material Science
The unique electronic properties imparted by the benzothiophene core and fluorine substituents may make this compound suitable for use in organic semiconductors or other advanced materials.
Table: Comparison with Related Compounds
| Property | Methyl 3-(...)benzothiophene | Related Benzothiophenes |
|---|---|---|
| Molecular Weight | ~468.50 g/mol | Varies (300–500 g/mol) |
| Biological Activity | Predicted high | Anti-inflammatory, anticancer |
| Stability | High (due to fluorination) | Moderate |
| Synthetic Complexity | High | Moderate |
Observations:
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Compounds with similar structures have shown promising biological activities in preclinical studies .
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Functionalization at multiple positions on the benzothiophene ring enhances target specificity in medicinal applications .
Future Directions
Further research is required to fully characterize this compound's properties:
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Biological Testing:
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Evaluate its efficacy against specific disease models (e.g., cancer cell lines).
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Assess toxicity and pharmacokinetics in vivo.
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Structural Optimization:
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Modify substituents to improve activity or reduce side effects.
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Explore analogs with alternative functional groups.
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Material Applications:
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Investigate its electronic properties for use in optoelectronic devices.
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This compound represents a promising candidate for further exploration in both pharmaceutical and material sciences, given its intricate structure and potential bioactivity.
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